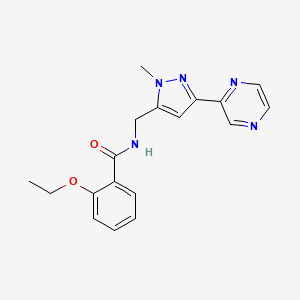

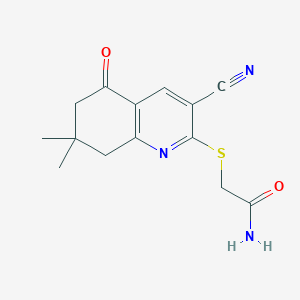

![molecular formula C21H19N3O3S B3012052 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226443-76-0](/img/structure/B3012052.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including an imidazo[2,1-b]thiazole, a phenyl group, and a benzo[b][1,4]dioxine. The imidazo[2,1-b]thiazole is a fused ring system that is found in many biologically active compounds . The phenyl group is a common aromatic ring, and the benzo[b][1,4]dioxine is a type of ether.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[2,1-b]thiazole ring system, possibly through the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The benzo[b][1,4]dioxine could be formed through a variety of methods, including the reaction of phenols with formaldehyde.Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824). Researchers synthesized the unexplored 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related oxazoles. These nitroimidazothiazoles demonstrated promising activity against Mycobacterium tuberculosis, with 2-methyl substitution and extended aryloxymethyl side chains being preferred. Interestingly, the corresponding oxazole analog was found to be more efficacious in an acute M. tuberculosis mouse model .

Kinetoplastid Diseases

In vitro screening revealed that nitroimidazothiazoles were inactive against leishmaniasis. However, they exhibited superior activity compared to nitroimidazooxazoles against Chagas disease. The compound “thio-delamanid” emerged as a potential lead for addressing kinetoplastid diseases .

Analgesic and Anti-Inflammatory Properties

While not extensively studied, the compound has shown significant analgesic and anti-inflammatory activities .

Potential Anticancer Effects

Although further investigation is needed, the compound’s structural features suggest potential for anticancer activity. Its unique pharmacophoric pattern could be explored for inhibitory effects against specific cancer types .

Leishmania Infantum Inhibition

A pharmacophoric pattern analysis identified this compound as a potential inhibitor of Leishmania infantum. This finding opens avenues for targeted drug development against leishmaniasis .

Eigenschaften

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMGGEPASSJAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

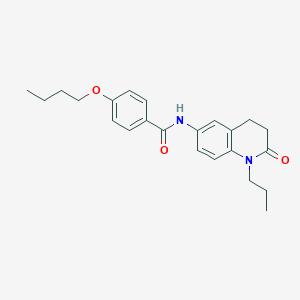

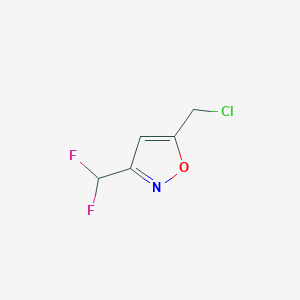

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

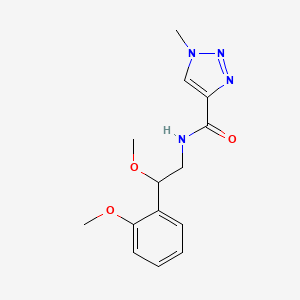

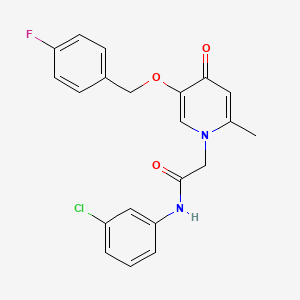

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

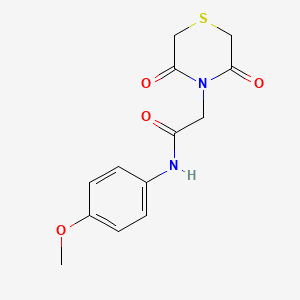

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)